N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(14-6-5-8-16(12-14)24(26)27)23(13-15-7-3-4-11-21-15)20-22-17-9-1-2-10-18(17)28-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZUGKRZJKWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole and pyridine moieties exhibit notable anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). One study highlighted that certain thiazole-pyridine hybrids showed promising antiproliferative activity with IC50 values in low micromolar ranges, indicating their potential as anticancer agents .
Antimicrobial Properties
N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have demonstrated efficacy in various seizure models, providing a protective effect against induced seizures in animal studies. The SAR analysis indicated that specific substitutions on the thiazole ring significantly enhance anticonvulsant activity .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the thiazole ring followed by functionalization with nitro and pyridine groups. Various synthetic methodologies have been reported, emphasizing the versatility of this compound's synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole or pyridine rings can lead to significant changes in potency and selectivity against target diseases. For example, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators . Molecular docking studies have shown that the compound can fit into the binding pockets of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
- Enzyme Inhibition: The N-(thiazol-2-yl)-benzamide scaffold is a common motif in kinase inhibitors (e.g., CK1 and ABAD inhibitors). However, substituents like the pyridin-2-ylmethyl group in the target compound may confer selectivity distinct from simpler analogs (e.g., 3a) .
- Antimicrobial Activity: While nitazoxanide (a nitro-thiazole benzamide) shows broad antiparasitic activity, the target compound’s pyridine moiety could expand its spectrum to gram-negative bacteria, as seen in structurally related triazolo-thiadiazole derivatives .
- Redox Activity: The 3-nitro group may act as a prodrug moiety, undergoing enzymatic reduction to generate reactive intermediates, a mechanism shared with nitazoxanide .
Spectroscopic and Analytical Comparisons
- NMR Signatures: The pyridin-2-ylmethyl group in the target compound would introduce distinct aromatic proton signals (δ ~8.0–8.5 ppm) and methylene protons (δ ~4.5–5.0 ppm), differing from methoxy or chloro analogs (e.g., 3b: δ 3.95 ppm for OCH₃; 3c: δ 7.33–7.61 ppm for Cl-substituted aryl) .
- Mass Spectrometry: HRMS data for similar compounds (e.g., 3a: [M+H]⁺ = 347.0922) confirm structural accuracy, and deviations in the target compound’s molecular ion ([M+H]⁺ calc. for C₂₀H₁₅N₄O₃S: 407.0811) would validate its synthesis .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H18N4O4S
- Molecular Weight : 434.47 g/mol
Its structure consists of a benzo[d]thiazole moiety linked to a nitro group and a pyridine derivative, which is key to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells, which suggests that this compound may have similar properties .
- Antimicrobial Activity : The structural components allow for potential interactions with microbial targets, making it a candidate for antimicrobial applications.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance:
- A series of benzothiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds with similar structures showed significant activity against U937 (a leukemia cell line) and MCF-7 (a breast cancer cell line), indicating that modifications in the structure can lead to enhanced selectivity and potency .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. The presence of the nitro group enhances this activity by interfering with microbial metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:
- Benzothiazole Moiety : Essential for anticancer activity.
- Nitro Group : Enhances solubility and may contribute to increased cytotoxicity.
- Pyridine Ring : Provides additional binding interactions with biological targets.
Case Studies
A notable study focused on the synthesis and evaluation of benzothiazole derivatives found that compounds with modifications similar to this compound exhibited potent anticancer effects through caspase activation pathways .
In another investigation, researchers synthesized various benzothiazole derivatives and assessed their antimicrobial properties, confirming significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(benzo[<i>d</i>]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide?
- Methodological Answer : The compound can be synthesized via amide bond formation between a benzothiazol-2-amine derivative and a nitrobenzoyl chloride analog. A typical procedure involves:
Reacting 5-chlorothiazol-2-amine with 3-nitrobenzoyl chloride in dry pyridine under ice-cooled conditions .
Stirring the mixture overnight, followed by purification via column chromatography and recrystallization from methanol .
- Key Considerations : Pyridine acts as both a solvent and acid scavenger. Monitoring reaction progress via TLC ensures completion .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography reveals intermolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking, critical for understanding crystal packing .
- Spectroscopic techniques :
- ¹H/¹³C-NMR : Chemical shifts for aromatic protons (δ ~7.0–8.5 ppm) and nitro groups (δ ~8.5–9.0 ppm) confirm substitution patterns .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence its bioactivity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with nitro groups at positions 2, 4, or 5 on the benzamide ring. Evaluate changes in lipophilicity (logP) via HPLC and correlate with cellular uptake .
- Data Example :
| Nitro Position | logP | IC₅₀ (μM, HeLa) |
|---|---|---|
| 3-nitro | 2.1 | 12.5 |
| 4-nitro | 1.8 | >50 |
| 5-nitro | 2.3 | 18.7 |
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic studies : Use fluorescence anisotropy to assess DNA binding or western blotting to evaluate target protein inhibition (e.g., PFOR enzyme in anaerobic organisms) .
- Reproducibility : Cross-validate results in ≥3 independent labs using identical compound batches .
Q. What computational strategies predict its binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PFOR enzyme (PDB ID: 1PFL) to model interactions between the nitro group and flavin cofactors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .
- Key Interaction : The benzothiazole moiety forms π-π interactions with His593, while the nitro group hydrogen-bonds with Arg114 .
Q. How are intermediates and by-products characterized during synthesis?
- Methodological Answer :
- LC-MS : Monitor reaction mixtures in real-time to identify intermediates (e.g., acylated pyridine derivatives at m/z 320–350) .
- Isolation : Use preparative HPLC to separate by-products (e.g., di-substituted amides) for structural analysis via 2D NMR .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible activity?
- Resolution Framework :
Purity verification : Analyze compound batches via HPLC (>98% purity required) .
Cell line specificity : Test activity on diverse cancer models (e.g., leukemia vs. solid tumors) .
Metabolic stability : Perform hepatic microsome assays to identify rapid degradation in inactive batches .
Methodological Best Practices
- Synthesis : Optimize reaction time and temperature to minimize side products (e.g., over-acylation) .
- Crystallography : Use low-temperature (100 K) X-ray diffraction to resolve hydrogen-bonding networks .
- Biological assays : Include cytotoxicity counterscreens on non-cancerous cells (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
